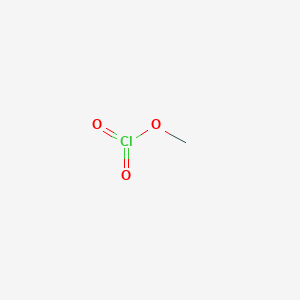

Methyl chlorate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl chlorate is a hypothetical organic compound with the chemical formula CH₃ClO₃. It is considered the methyl ester of chloric acid. Despite its theoretical existence, attempts to synthesize this compound have been unsuccessful . The compound is suspected to be highly hazardous, potentially flammable, and explosive under certain conditions .

Preparation Methods

Due to the hypothetical nature of methyl chlorate, there are no established synthetic routes or industrial production methods. if it were to be synthesized, it would likely involve the esterification of chloric acid with methanol under controlled conditions. The lack of successful synthesis attempts means that detailed reaction conditions and industrial methods are not available .

Chemical Reactions Analysis

As methyl chlorate has not been successfully synthesized, its chemical reactions remain speculative. If it were to exist, it might undergo the following types of reactions:

Oxidation: Given its potential as a strong oxidizing agent, this compound could participate in oxidation reactions.

Reduction: It might be reduced to form less oxidized species.

Substitution: this compound could potentially undergo nucleophilic substitution reactions, where the chlorate group is replaced by other nucleophiles.

Common reagents and conditions for these reactions would depend on the specific reaction pathway. The major products formed would vary based on the type of reaction and the reagents used .

Scientific Research Applications

Due to the lack of successful synthesis, methyl chlorate does not have direct scientific research applications

Chemistry: As a strong oxidizing agent, it could be used in oxidation reactions.

Biology and Medicine: Its reactivity might make it useful in biochemical assays or as a reagent in medicinal chemistry.

Industry: If synthesized, it could be used in industrial processes requiring strong oxidizing agents.

Mechanism of Action

The mechanism of action for methyl chlorate remains speculative due to its hypothetical nature. If it were to exist, its effects would likely involve oxidation-reduction reactions, given its potential as a strong oxidizing agent. The molecular targets and pathways would depend on the specific application and the nature of the reactions it participates in .

Comparison with Similar Compounds

Methyl chlorate can be compared to other chlorate esters and similar oxidizing agents:

Methyl Perchlorate (CH₃ClO₄):

Ethyl Chlorate (C₂H₅ClO₃):

Chloromethane (CH₃Cl): A simpler compound with a single chlorine atom, used industrially but less reactive than this compound.

The uniqueness of this compound lies in its theoretical properties as a strong oxidizing agent and its potential reactivity, which distinguishes it from other similar compounds .

Properties

CAS No. |

91589-75-2 |

|---|---|

Molecular Formula |

CH3ClO3 |

Molecular Weight |

98.48 g/mol |

IUPAC Name |

methyl chlorate |

InChI |

InChI=1S/CH3ClO3/c1-5-2(3)4/h1H3 |

InChI Key |

NHNMRJSHULPMIM-UHFFFAOYSA-N |

Canonical SMILES |

COCl(=O)=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide](/img/structure/B14362102.png)

![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)

![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)